D-3263

描述

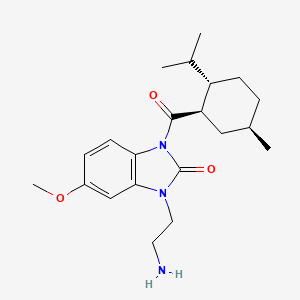

Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTYTFYRCIRWBL-HYVNUMGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947257-66-1 |

Source

|

| Record name | D-3263 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3263 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-3263 Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 is an orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a promising therapeutic target in prostate cancer. TRPM8 is a calcium-permeable ion channel that is notably overexpressed in prostate cancer cells compared to normal prostate tissue. This document provides an in-depth technical overview of the mechanism of action of this compound in prostate cancer, summarizing key preclinical findings, outlining experimental protocols, and visualizing the core signaling pathways. While clinical development of this compound appears to have been discontinued, the preclinical data provides valuable insights into the potential of TRPM8 agonism as a therapeutic strategy for prostate cancer.

Core Mechanism of Action: TRPM8 Agonism

The primary mechanism of action of this compound is the activation of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, into the cell.[1] This influx disrupts intracellular ionic homeostasis, leading to a cascade of events culminating in cancer cell death.[1][2]

Signaling Pathway

The activation of TRPM8 by this compound initiates a signaling cascade that disrupts cellular processes in prostate cancer cells.

Reduction of Dihydrotestosterone (DHT)

A key secondary effect of this compound is the reduction of dihydrotestosterone (DHT) levels.[1] DHT is a potent androgen that is a primary driver of prostate cancer proliferation. The precise mechanism by which TRPM8 activation by this compound leads to a decrease in DHT is not yet fully elucidated in the available literature. It is hypothesized to involve the modulation of enzymes responsible for androgen synthesis, such as 5α-reductase, which converts testosterone to the more active DHT.[3][4]

Quantitative Preclinical Data

While comprehensive quantitative data for this compound is limited in publicly available literature, some key findings from preclinical studies are summarized below.

| Parameter | Cell Line / Model | Value / Effect | Reference |

| Concentration for Apoptosis Induction | TRAMP C1 and TRAMP C2 (mouse prostate adenocarcinoma) | 1 µM | [5] |

| Synergistic Effect | TRAMP C1 and TRAMP C2 cells | Enhanced pro-apoptotic activity of Docetaxel (5 nM) and Enzalutamide (1 µM) | [5] |

| In Vivo Efficacy | Rat model of Benign Prostatic Hyperplasia (BPH) | Dose-dependent reduction in prostate hyperplasia | [1] |

| DHT Reduction | Rat model of BPH | Evidence of decreased DHT levels | [1] |

| Clinical Trial (Phase 1) | Patients with advanced solid tumors (NCT00839631) | Disease stabilization observed in some advanced prostate cancer patients | [6] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of TRPM8 agonists like this compound. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed prostate cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the induction of apoptosis by this compound through the analysis of key apoptosis-related proteins like cleaved Caspase-3 and cleaved PARP.[5]

Materials:

-

Prostate cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat prostate cancer cells with this compound at the desired concentration and for the specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Intracellular Calcium Influx Assay

This protocol is for measuring the increase in intracellular calcium concentration following the activation of TRPM8 by this compound.

Materials:

-

Prostate cancer cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Culture prostate cancer cells on a suitable imaging plate or coverslip.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove any extracellular dye.

-

Acquire a baseline fluorescence reading.

-

Add this compound to the cells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the change in intracellular calcium concentration in response to this compound.

Summary and Future Directions

This compound demonstrates a clear mechanism of action in prostate cancer through the activation of the TRPM8 channel, leading to cytotoxic calcium influx and a reduction in pro-proliferative DHT levels. Preclinical studies have shown its potential as a monotherapy and in combination with other anticancer agents. However, a more detailed understanding of the downstream signaling events following TRPM8 activation and the precise mechanism of DHT reduction is still needed. Furthermore, comprehensive in vivo efficacy data and detailed results from the Phase 1 clinical trial would be invaluable for the continued exploration of TRPM8 agonists as a therapeutic strategy for prostate cancer. While the development of this compound may have halted, the foundational research provides a strong rationale for the development of next-generation TRPM8 agonists with improved potency, selectivity, and pharmacokinetic properties for the treatment of prostate cancer.

References

A Technical Guide to TRPM8 Agonist D-3263: Function and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known for its role in cold sensation. Exhibiting potential as a therapeutic agent, this compound has been investigated for its applications in oncology, specifically in prostate cancer, and in the management of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the function and known signaling pathways of this compound, supported by available preclinical and clinical data. It details the mechanism of action, summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling cascades involved in its cellular effects.

Introduction

The Transient Receptor Potential (TRP) channel superfamily comprises a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. TRPM8, a member of this family, is a calcium-permeable, non-selective cation channel activated by cold temperatures, cooling agents like menthol, and voltage.[1] Its expression is predominantly found in a subpopulation of sensory neurons but is also notably present in other tissues, including the prostate gland.[1]

This compound is a synthetic small molecule designed to specifically activate the TRPM8 channel.[1][2] Its investigation has primarily focused on its potential to induce cell death in TRPM8-expressing cancer cells and to ameliorate the symptoms of BPH.[2][3] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology and cellular mechanisms of this compound.

Mechanism of Action

The primary mechanism of action for this compound is the activation of the TRPM8 ion channel.[2][4] This activation leads to a cascade of intracellular events, the most prominent being a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell.[2][4] The disruption of intracellular ion homeostasis, particularly the sustained elevation of cytosolic Ca²⁺, is a key trigger for the downstream cellular effects of this compound.[5]

In the context of cancer, this prolonged increase in intracellular calcium is cytotoxic and initiates apoptotic cell death pathways in TRPM8-expressing tumor cells.[1][5] Additionally, in preclinical models of BPH, this compound has been shown to significantly reduce plasma levels of dihydrotestosterone (DHT), a key androgen involved in prostate growth, suggesting a potential hormonal modulatory effect.[2][3]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)

| Parameter | Vehicle Control | This compound Treatment | Percentage Change | p-value | Reference |

| Prostate Weight | - | - | ↓ 39% | 0.004 | [2] |

| Plasma DHT Level | 2221.2 pg/ml | 43.1 pg/ml | ↓ 98% | 0.004 | [2] |

Table 2: In Vitro Effects of this compound on Prostate Cancer Cells

| Cell Line | Treatment | Effect | Molecular Markers | Reference |

| TRAMP-C1 and TRAMP-C2 | This compound (1 µM) + Docetaxel (5 nM) or Enzalutamide (1 µM) for 72h | Massive apoptotic response | Increased Caspase-3 and PARP cleavage | [6] |

Note: A specific EC₅₀ value for this compound's direct activation of the TRPM8 channel is not consistently reported in publicly available literature. One source mentions an EC₅₀ of 20 nM from an ATP viability assay, which is an indirect measure of the functional consequence of channel activation.

Signaling Pathways

The activation of TRPM8 by this compound initiates a series of intracellular signaling events. The primary and most well-documented pathway involves the influx of calcium, which acts as a second messenger to trigger apoptosis.

Calcium-Mediated Apoptosis Pathway

Activation of TRPM8 by this compound leads to a sustained increase in intracellular calcium concentration. This calcium overload can induce apoptosis through several mechanisms, including the activation of calcium-dependent proteases and the mitochondrial permeability transition. A key event in this pathway is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with this compound in combination with other anti-cancer agents has been shown to lead to the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[6]

Potential Involvement of MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival. While direct evidence linking this compound to the MAPK/ERK pathway is limited, the general literature on TRPM8 signaling in cancer suggests a potential interplay. Further research is required to elucidate the specific role, if any, of the MAPK/ERK pathway in the cellular response to this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of this compound.

In Vivo Model of Benign Prostatic Hyperplasia (BPH)

-

Objective: To evaluate the efficacy of this compound in reducing prostate enlargement in a testosterone-induced BPH rat model.

-

Animal Model: Male rats.

-

Induction of BPH: Subcutaneous injection of testosterone propionate (TP) to induce prostate hyperplasia.[2]

-

Treatment: this compound is administered orally.

-

Assessment:

References

- 1. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]

- 2. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trpm8 Expression in Human and Mouse Castration Resistant Prostate Adenocarcinoma Paves the Way for the Preclinical Development of TRPM8-Based Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

D-3263 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1008763-54-9

This technical guide provides an in-depth overview of D-3263 hydrochloride, a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential therapeutic applications of this compound.

Core Properties and Data

This compound hydrochloride is the salt form of this compound, offering enhanced water solubility and stability.[1] It is an orally bioavailable, enteric-coated formulation that has been investigated for its potential antineoplastic and other therapeutic activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 1008763-54-9 | [4][5] |

| Molecular Formula | C₂₁H₃₂ClN₃O₃ | [4][5] |

| Molecular Weight | 409.95 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 140 mg/mL (341.51 mM) (requires sonication) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |

Biological Properties

| Property | Description | Source |

| Target | Transient Receptor Potential Melastatin 8 (TRPM8) | [4][6] |

| Mechanism of Action | Agonist of the TRPM8 ion channel.[4][6] Activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing cell death in TRPM8-expressing cells.[2][6] It may also decrease dihydrotestosterone (DHT) levels.[6] | |

| Therapeutic Potential | Antineoplastic (especially prostate cancer), Benign Prostatic Hyperplasia (BPH), Antibacterial.[2][6][7] |

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its biological effects primarily through the activation of the TRPM8 channel, a non-selective cation channel. The binding of this compound to TRPM8 triggers a conformational change, opening the channel and allowing the influx of Ca²⁺ and Na⁺ into the cell. This disruption of ion homeostasis is a key initiating event in its therapeutic effects.

TRPM8-Mediated Antineoplastic Signaling Pathway

In cancer cells, particularly those of prostatic origin where TRPM8 is often overexpressed, the sustained increase in intracellular calcium can trigger several downstream signaling cascades leading to apoptosis and inhibition of proliferation. The diagram below illustrates the proposed signaling pathway.

Caption: this compound hydrochloride activates the TRPM8 channel, leading to downstream events that promote apoptosis and inhibit cancer cell proliferation.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature involving this compound hydrochloride.

Preclinical Evaluation in a Rat Model of Benign Prostatic Hyperplasia (BPH)

A preclinical study demonstrated the efficacy of this compound in a testosterone-induced BPH rat model.[6]

Experimental Workflow:

Caption: Experimental workflow for the in vivo evaluation of this compound in a rat model of BPH.

Methodology:

-

Animal Model: The specific strain of rats was not detailed in the available literature.

-

BPH Induction: Benign prostatic hyperplasia was induced via subcutaneous injection of testosterone propionate.[6]

-

Treatment: One week prior to the initiation of testosterone injections, daily administration of this compound or finasteride commenced and continued for four weeks.[6]

-

Endpoint Analysis: Following the treatment period, blood samples were collected to measure plasma dihydrotestosterone (DHT) levels. The prostates were excised, weighed, and cross-sections were stained with a TRPM8 antibody to assess protein expression.[6]

Key Findings: Treatment with this compound resulted in a significant reduction in prostate weight and a notable decrease in plasma DHT levels in a dose-dependent manner, with efficacy comparable to finasteride.[6]

Phase 1 Clinical Trial in Advanced Solid Tumors (NCT00839631)

A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound hydrochloride in patients with advanced solid tumors.

Study Design:

-

Title: A Dose Escalation Study of EC this compound HCl in Patients With Advanced Solid Tumors

-

Phase: 1

-

Patient Population: Adults with histologically or cytologically confirmed advanced solid tumor malignancies refractory to standard therapy.

-

Intervention: Oral administration of enteric-coated this compound hydrochloride capsules (50 mg). The study involved dose escalation cohorts with varying dosing schedules.

-

Primary Outcome Measures: To be determined from full study publication.

-

Secondary Outcome Measures: To be determined from full study publication.

Preliminary results suggested that this compound was able to stabilize the disease in some patients with advanced prostate cancer, with cold sensations being a noted side effect. The study appears to have been discontinued, and full results have not been published in peer-reviewed literature.

Antibacterial Activity against Staphylococcus aureus

A recent study has unveiled a novel antibacterial and antibiofilm activity of this compound against Staphylococcus aureus.[7]

Experimental Workflow for Antibacterial Assays:

Caption: A summary of the experimental workflow to assess the antibacterial properties of this compound.

Methodology:

-

Bacterial Strains and Growth Conditions: The study included clinical isolates of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Enterococcus faecalis.

-

Minimum Inhibitory Concentration (MIC) Test: The MICs of this compound were determined using the broth microdilution method in 96-well plates.[7]

-

Minimum Bactericidal Concentration (MBC) Test: The MBC was determined by plating samples from the MIC wells that showed no visible growth onto appropriate agar plates.

-

Biofilm Assays: The effect of this compound on both the formation of new biofilms and the eradication of pre-formed mature biofilms was assessed using a crystal violet staining method.

-

Mechanism of Action Studies:

Key Findings: this compound exhibited potent bactericidal and antibiofilm activities against S. aureus by targeting the cell membrane. Proteomic analysis revealed that this compound treatment influenced amino acid biosynthesis and carbohydrate metabolism.[7]

Analytical Methods

Conclusion

This compound hydrochloride is a promising TRPM8 agonist with demonstrated preclinical efficacy in models of benign prostatic hyperplasia and potential antineoplastic activity. The recent discovery of its potent antibacterial properties opens new avenues for its therapeutic application. Further research is warranted to fully elucidate its clinical potential, including the completion and publication of clinical trial results and the development of validated analytical methods for its quantification in biological systems. This technical guide provides a foundation for researchers to build upon in their investigation of this multifaceted compound.

References

- 1. biospace.com [biospace.com]

- 2. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM channels in human cancers: regulatory mechanism and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

Compound D-3263: Unidentified in Public Scientific Literature

Following a comprehensive review of publicly accessible scientific databases and literature, the compound designated "D-3263" could not be identified in the context of calcium and sodium homeostasis. Extensive searches have yielded no information regarding its existence, chemical structure, or biological activity.

It is possible that "this compound" is an internal or preclinical designation for a compound that has not yet been disclosed in peer-reviewed publications or public forums. As a result, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational data.

To fulfill the user's request for a technical guide on a related topic, we welcome the submission of an alternative, publicly recognized compound or drug class known to be involved in the regulation of calcium and sodium homeostasis.

Investigating the Antineoplastic Activity of D-3263: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineoplastic activity of D-3263, a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8) channel. It consolidates key findings on its mechanism of action, synergistic effects with standard chemotherapies, and summarizes available data from preclinical and early-phase clinical investigations. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and development efforts in this area.

Core Mechanism of Action

This compound exerts its anticancer effects by targeting the TRPM8 ion channel, a transmembrane protein that is overexpressed in various malignancies, including prostate, breast, colon, and lung cancer.[1] In normal tissues, its expression is predominantly found in the prostate gland.[1]

The proposed mechanism involves the following key steps:

-

Binding and Activation: As a TRPM8 agonist, this compound binds to and activates the channel.[2][3]

-

Ion Influx: This activation leads to an influx of calcium (Ca2+) and sodium (Na+) ions into the cancer cell.[2][3]

-

Disruption of Homeostasis: The sudden increase in intracellular calcium and sodium disrupts the cell's ionic homeostasis.[2][3]

-

Induction of Apoptosis: This disruption is a critical stress signal that triggers the apoptotic cascade, leading to programmed cell death in TRPM8-expressing tumor cells.[3][4]

Additionally, in the context of prostate cancer, this compound may contribute to its inhibitory effects by decreasing levels of dihydrotestosterone (DHT).[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Synergistic Cytotoxicity of this compound with Chemotherapy

| Cell Line | Cancer Type | Chemotherapy Agent(s) | Treatment Duration (hours) | Observation |

| LNCaP | Prostate Cancer | Docetaxel | 24 | Synergistic lethal effect |

| HCT116 | Colon Cancer | 5-fluorouracil (5-FU) + Oxaliplatin | 24 | Synergistic lethal effect |

| MCF7 | Breast Cancer | Docetaxel | 24 | Synergistic lethal effect |

| A549 | Lung Cancer | Docetaxel | 24 | Synergistic lethal effect |

Data extracted from studies demonstrating a significant enhancement of chemotherapeutic efficacy when combined with this compound.[5]

Table 2: Preclinical and Clinical Observations

| Model | Study Type | Key Findings | Reference |

| Rat Model of Benign Prostatic Hyperplasia (BPH) | Preclinical | Dose-dependent reduction in prostate hyperplasia. Additive effect when combined with Finasteride. | [2] |

| Metastatic Mouse Prostate Adenocarcinoma | Preclinical | Induced apoptotic responses through a gradual elevation of intracellular Ca2+. | [4][6] |

| Patients with Advanced Solid Tumors (Prostate, Colon, Breast, Lung) | Phase 1 Clinical Trial (NCT00839631) | Well-tolerated with limited side effects (e.g., cold sensations). Signs of disease stabilization in three advanced prostate cancer patients. | [1][7] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in TRPM8-expressing cancer cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Synergistic Effects

This diagram outlines a typical experimental workflow to evaluate the synergistic cytotoxicity of this compound with a standard chemotherapy agent.

Caption: Workflow for evaluating synergistic antineoplastic effects.

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from methodologies used to assess the synergistic lethal effects of this compound.[5]

Objective: To quantify the viability of cancer cells after treatment with this compound, chemotherapy, or a combination thereof.

Materials:

-

TRPM8-expressing cancer cell lines (e.g., LNCaP, HCT116)

-

Complete culture medium

-

This compound

-

Chemotherapeutic agent (e.g., Docetaxel)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

-

Methanol

-

33% Acetic Acid Solution

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the indicated drugs (this compound, chemotherapy agent, or combination) for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Washing: Gently wash the cells twice with PBS to remove dead cells and residual media.

-

Fixation: Fix the adherent cells with 100 µL of methanol for 10 minutes at room temperature.

-

Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 15 minutes at room temperature.

-

Washing: Carefully wash the plates with water to remove excess stain and allow them to air dry completely.

-

Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect the cleavage of Caspase-3 and PARP, key indicators of apoptosis.

Objective: To qualitatively and quantitatively assess the induction of apoptosis in cancer cells following treatment.

Materials:

-

Treated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of Caspase-3 and PARP indicates apoptotic activity.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the specific overexpression of the TRPM8 channel on cancer cells to induce targeted apoptosis. Preclinical data strongly support its antineoplastic activity, particularly in combination with standard chemotherapies, suggesting a potential to overcome drug resistance and enhance treatment efficacy.[4][5] While early clinical findings were encouraging, showing disease stabilization in some patients with advanced prostate cancer, the discontinuation of its Phase 1 trial highlights the need for further investigation to optimize its therapeutic potential and fully elucidate its clinical utility.[7] Future research should focus on identifying predictive biomarkers for patient stratification, exploring its efficacy in a broader range of TRPM8-positive tumors, and potentially designing next-generation TRPM8 agonists with improved pharmacological properties.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

D-3263: A TRPM8 Agonist for the Potential Treatment of Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for D-3263, a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8), as a potential therapeutic agent for benign prostatic hyperplasia (BPH).

Introduction

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Current medical therapies for BPH primarily include alpha-blockers and 5-alpha-reductase inhibitors. This compound represents a novel approach, targeting the TRPM8 ion channel, which is overexpressed in BPH and prostate cancer.[1][2] this compound is an orally bioavailable small molecule that activates the TRPM8 ion channel, inducing cell death and demonstrating potential for reducing prostate size.[1][3]

Mechanism of Action

This compound functions as a potent agonist of the TRPM8 ion channel, a transmembrane cation channel protein.[1][4] Activation of TRPM8 by this compound leads to an influx of calcium and sodium ions into the cell.[2][4][5] This disruption of intracellular ion homeostasis is believed to trigger apoptotic pathways, resulting in the death of TRPM8-expressing cells.[4][6]

Furthermore, preclinical studies have indicated that this compound may also affect androgen metabolism.[1] A significant reduction in plasma dihydrotestosterone (DHT) levels was observed following treatment with this compound.[1][2][4] Since DHT is a known stimulant for BPH and prostate cancer, this reduction likely contributes to the therapeutic effect of this compound.[1]

Preclinical Efficacy

A preclinical study was conducted to evaluate the in vivo efficacy of this compound in a testosterone-induced BPH rat model. The results demonstrated a statistically significant reduction in prostate weight and plasma DHT levels in animals treated with this compound.

Table 1: Summary of Preclinical Efficacy Data for this compound in a BPH Rat Model

| Parameter | Control (BPH-induced, untreated) | This compound Treated | Percent Reduction | p-value |

| Prostate Weight | - | - | 39% | 0.004 |

| Plasma DHT Levels | 2221.2 pg/ml | 43.1 pg/ml | 98% | 0.004 |

| Data sourced from a preclinical study presented by Dendreon Corporation.[1] |

The study also noted that the efficacy of this compound was comparable to that of finasteride, a standard treatment for BPH.[1] Histopathological examination confirmed that the reduction in prostate size was due to a return to normalcy.[1] Furthermore, a dose-dependent effect was observed, with changes in TRPM8 expression and plasma DHT levels correlating with both the administered dose and the observed efficacy.[1]

Experimental Protocols

The key preclinical study investigating this compound for BPH utilized a testosterone-induced animal model.

Experimental Workflow: In Vivo BPH Model

-

Induction of BPH: Benign prostatic hyperplasia was induced in the animal models through subcutaneous injections of testosterone propionate (TP).[1]

-

Treatment Administration: One week prior to the initiation of testosterone injections, daily administration of either this compound or finasteride commenced and continued for a total of four weeks.[1]

-

Sample Collection: Following the four-week treatment period, blood samples were collected for analysis of plasma DHT levels. The prostates were also collected and weighed.[1]

-

Histopathological Analysis: Cross-sections of the prostate tissue were stained with a Trp-p8 antibody to assess channel expression and tissue morphology.[1]

Clinical Development and Future Directions

While the preclinical data for this compound in the context of BPH are encouraging, the primary clinical development focus for this compound shifted towards oncology. A Phase 1 clinical trial was initiated to evaluate this compound in patients with advanced solid tumors, including prostate cancer.[3] Although a potential application for BPH was noted, dedicated clinical trials for this indication have not been pursued to date.[3]

The unique mechanism of action of this compound, targeting the TRPM8 ion channel, presents a promising and differentiated approach for the treatment of BPH. Further investigation, including dedicated clinical trials in a BPH patient population, would be necessary to fully elucidate its therapeutic potential and safety profile for this indication. The potential for a dual-action mechanism, combining direct cytotoxicity on prostate cells with a reduction in DHT levels, warrants further exploration.

References

- 1. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 2. This compound hydrochloride | C21H32ClN3O3 | CID 49787136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

The TRPM8 Agonist D-3263: A Technical Overview of its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 is a potent and selective small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold and menthol sensor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patent databases, this document compiles the known chemical properties and presents a putative synthesis strategy based on related compounds. Furthermore, it details the significant preclinical findings related to its potential as an antineoplastic and antibacterial agent. All quantitative data from preclinical studies are summarized, and detailed protocols for key biological assays are provided to facilitate further research and development.

Introduction

The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in sensory physiology, including temperature sensation, pain, and taste.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (typically below 28°C), cooling agents like menthol, and voltage.[1] It is predominantly expressed in a subset of sensory neurons and is the primary molecular sensor for cold stimuli in mammals. Beyond its role in thermosensation, TRPM8 has emerged as a potential therapeutic target for various pathologies, including cancer and bacterial infections.

This compound, chemically identified as 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one, is a potent agonist of the TRPM8 channel.[2] Its activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing downstream signaling pathways.[1][2] This mechanism of action has been explored for its therapeutic potential, particularly in oncology and infectious diseases.

Chemical Properties and Synthesis

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| Molecular Formula | C21H31N3O3 |

| Molecular Weight | 373.49 g/mol |

| CAS Number | 947257-66-1 |

| Appearance | White to off-white solid |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the scientific or patent literature. However, based on the chemical structure, a plausible synthetic route can be postulated, likely involving the coupling of a substituted benzimidazolone core with a chiral cyclohexane carbonyl moiety.

Putative Synthetic Workflow:

Caption: Putative synthetic workflow for this compound.

Biological Activity and Preclinical Data

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the TRPM8 channel. Binding of this compound to TRPM8 induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, predominantly Ca²⁺ and Na⁺.[1][2] This disruption of ion homeostasis triggers various downstream cellular events, including apoptosis in cancer cells.[1][2]

TRPM8 Signaling Pathway:

Caption: Simplified TRPM8 signaling pathway upon activation by this compound.

Antineoplastic Activity

This compound has shown potential as an antineoplastic agent, particularly in cancers that overexpress TRPM8, such as prostate cancer.[2] Activation of TRPM8 by this compound in these cancer cells can induce apoptosis and inhibit tumor growth.[1]

Preclinical Data in a Rat Model of Benign Prostatic Hyperplasia (BPH):

| Parameter | Result | p-value | Reference |

| Prostate Weight Reduction | 39% reduction compared to control | 0.004 | [2] |

| Plasma Dihydrotestosterone (DHT) Levels | 98% reduction (from 2221.2 pg/ml to 43.1 pg/ml) | 0.004 | [2] |

Antibacterial Activity

Recent studies have revealed the antibacterial properties of this compound, particularly against Gram-positive bacteria like Staphylococcus aureus. The proposed mechanism involves the disruption of the bacterial cell membrane.

In Vitro Antibacterial Activity of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC50 (µM) | MIC90 (µM) | Reference |

| Methicillin-Sensitive S. aureus (MSSA) | 15 | 25 | 25 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | 15 | 25 | 25 | [3] |

| Parameter | S. aureus ATCC 29213 | S. aureus ATCC 43300 | Reference |

| Minimum Inhibitory Concentration (MIC) (µM) | 25 | 25 | [3] |

| Minimum Bactericidal Concentration (MBC) (µM) | 25 | 25 | [3] |

Experimental Protocols

TRPM8 Activation Assay (Calcium Influx)

This protocol describes a general method for measuring TRPM8 activation in a recombinant cell line using a fluorescent calcium indicator.

Experimental Workflow:

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. WO2017191650A1 - Process for the preparation of 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid and its polymorphs thereof - Google Patents [patents.google.com]

- 3. US20190022068A1 - Trpm8 receptor agonist compounds and uses thereof - Google Patents [patents.google.com]

The TRPM8 Agonist D-3263: A Potent Modulator of Dihydrotestosterone Levels

For Immediate Release: A Technical Overview for Researchers and Drug Development Professionals

[City, State] – [Date] – The transient receptor potential melastatin member 8 (TRPM8) agonist, D-3263, has demonstrated significant potential in preclinical models for conditions influenced by androgen metabolism, such as benign prostatic hyperplasia (BPH) and prostate cancer. A key finding in these studies is the compound's profound effect on circulating levels of dihydrotestosterone (DHT), a potent androgen implicated in the pathophysiology of these conditions. This technical guide provides an in-depth analysis of the available data on this compound's impact on DHT, including quantitative data, experimental methodologies, and a proposed mechanistic pathway.

Quantitative Impact on Dihydrotestosterone Levels

Preclinical research has revealed a striking reduction in plasma DHT levels following the administration of this compound. These findings suggest a potent inhibitory effect on androgen metabolism.[1]

| Parameter | Control Group | This compound Treated Group | Percentage Reduction | p-value |

| Plasma DHT (pg/mL) | 2221.2 | 43.1 | 98% | 0.004 |

| Table 1: Effect of this compound on Plasma Dihydrotestosterone Levels in a Preclinical Model of BPH.[1] |

The reduction in DHT levels was observed to be dose-dependent and achieved efficacy comparable to finasteride, a known 5α-reductase inhibitor.[1] This significant decrease in a key androgen highlights the therapeutic potential of this compound in androgen-dependent pathologies.

Experimental Protocol: In Vivo BPH Model

The following provides a generalized experimental protocol based on the available information for assessing the in vivo efficacy of this compound in a benign prostatic hyperplasia (BPH) model.

Objective: To determine the effect of this compound on prostate weight and plasma dihydrotestosterone (DHT) levels in a testosterone-induced BPH animal model.

Animal Model: Male rats or mice are suitable for inducing BPH. The choice of species and strain should be justified based on historical data and relevance to human BPH.

Induction of BPH:

-

Animals are castrated to ablate endogenous androgen production.

-

Following a recovery period, BPH is induced by subcutaneous implantation of testosterone pellets or daily injections of testosterone propionate. This leads to prostatic enlargement characteristic of BPH.

Experimental Groups:

-

Control Group: BPH-induced animals receiving vehicle only.

-

This compound Treatment Group(s): BPH-induced animals receiving varying doses of this compound, administered orally.

-

Positive Control Group: BPH-induced animals receiving a standard-of-care agent, such as finasteride.

Treatment Administration:

-

This compound is administered orally, with the formulation being an important consideration for bioavailability. An enteric-coated formulation has been described.[2][3]

-

The dosing regimen (dose levels and frequency) should be determined based on preliminary pharmacokinetic and tolerability studies.

Endpoint Measurements:

-

Prostate Weight: At the end of the treatment period, animals are euthanized, and the prostates are carefully dissected and weighed. A reduction in prostate weight in the treated groups compared to the control group is a primary efficacy endpoint.

-

Plasma DHT Levels: Blood samples are collected via cardiac puncture at the time of sacrifice. Plasma is separated by centrifugation and stored at -80°C until analysis. DHT levels are quantified using a validated method such as ELISA or LC-MS/MS.

Statistical Analysis:

-

Data are typically presented as mean ± standard error of the mean (SEM).

-

Statistical significance between groups is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is generally considered statistically significant.

Proposed Signaling Pathway for DHT Reduction

This compound is an agonist of TRPM8, a cold-sensing ion channel predominantly expressed in the prostate.[1] The activation of TRPM8 by this compound is believed to initiate a cascade of events leading to a reduction in DHT levels. While the precise signaling pathway has not been fully elucidated in the available literature, a plausible mechanism is proposed below.

Activation of TRPM8 channels on prostate cells by this compound leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium can trigger various downstream signaling pathways, potentially including those that regulate the expression or activity of enzymes involved in androgen synthesis, such as 5α-reductase. A reduction in the activity of 5α-reductase would lead to decreased conversion of testosterone to the more potent DHT. This disruption of androgen metabolism within the prostate could then be reflected in lower circulating plasma DHT levels.

References

Unveiling the Antibacterial Arsenal of D-3263 Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibacterial properties of the compound D-3263, with a specific focus on its efficacy against the resilient pathogen Staphylococcus aureus. This compound, a transient receptor potential melastatin member 8 (TRPM8) agonist, has demonstrated significant potential beyond its initial therapeutic targets, exhibiting potent antibacterial and antibiofilm activities. This document collates the available quantitative data, details the experimental methodologies employed in its evaluation, and visually represents its mechanism of action and experimental workflows.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial activity of this compound against S. aureus has been rigorously quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). These parameters are crucial for understanding the potency of a novel antimicrobial agent.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Clinical S. aureus Isolates[1]

| Strain Type | Number of Isolates | MIC (µM) | Percentage of Isolates Inhibited |

| Methicillin-Sensitive S. aureus (MSSA) | 15 | 25 | 86.67% |

| Methicillin-Resistant S. aureus (MRSA) | 15 | 25 | 93.33% |

The data clearly indicates that this compound possesses a significant inhibitory effect against both MSSA and MRSA strains at a concentration of 25 µM.[1]

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against S. aureus Reference Strains[1]

| Strain | MIC (µM) | MBC (µM) | MBC/MIC Ratio |

| S. aureus ATCC 29213 | 25 | 25 | 1 |

| S. aureus ATCC 43300 (MRSA) | 25 | 25 | 1 |

The MBC values being equivalent to the MIC values (MBC/MIC ratio ≤ 4) confirm that this compound is a bactericidal agent against these S. aureus strains.[1]

Experimental Protocols

The following section details the methodologies utilized to ascertain the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against clinical S. aureus isolates was determined using the broth microdilution method in 96-well plates, following established protocols.[1][2]

-

Bacterial Strains: 15 MSSA and 15 MRSA clinical isolates were used.[1]

-

Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a standardized concentration.

-

Assay Procedure:

-

Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Each well was inoculated with the standardized bacterial suspension.

-

Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined to assess the bactericidal activity of this compound.[1]

-

Assay Procedure:

-

Following the MIC determination, an aliquot from each well showing no visible growth was sub-cultured onto agar plates.

-

The plates were incubated for 24 hours at 37°C.

-

The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

-

Time-Kill Assay

To evaluate the bactericidal kinetics of this compound, a time-kill assay was performed against MRSA ATCC 43300.[1]

-

Procedure:

-

Exponentially growing bacteria were exposed to this compound at concentrations of 4x and 8x MIC.

-

Samples were collected at various time points (0, 3, 6, 9, and 24 hours).

-

Viable bacterial counts (CFU/mL) were determined by plating serial dilutions.

-

The results were plotted as log10 CFU/mL versus time.

-

Biofilm Inhibition and Eradication Assays

The effect of this compound on both the formation of new biofilms and the integrity of mature biofilms was investigated.

-

Biofilm Inhibition Assay:

-

S. aureus isolates were cultured in 96-well plates in the presence of sub-inhibitory concentrations of this compound (e.g., 1/2x, 1/4x, 1/8x, and 1/16x MIC).[3]

-

After a 24-hour incubation period, the biofilm biomass was stained with crystal violet.[3]

-

The stained biofilm was solubilized, and the absorbance was measured to quantify biofilm formation.[3]

-

-

Mature Biofilm Eradication Assay:

Mechanism of Action

Proteomic analysis and further mechanistic studies have revealed that this compound exerts its potent antibacterial and antibiofilm activities against S. aureus primarily by targeting the cell membrane.[1][4][5]

Disruption of Cell Membrane Integrity

This compound has been shown to enhance the permeability of the S. aureus cell membrane.[1][4][5] This disruption of the membrane's structural and functional integrity is a key aspect of its bactericidal effect.

Interaction with Membrane Phospholipids

The antibacterial activity of this compound is influenced by its interaction with specific bacterial membrane phospholipids. Studies have shown that phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL) dose-dependently increase the MIC of this compound, suggesting a direct interaction between the compound and these lipid components of the cell membrane.[1][4][5]

Impact on Cellular Metabolism

Proteomic analysis of S. aureus treated with a sub-inhibitory concentration (1/2 x MIC) of this compound revealed the differential expression of 29 proteins.[1][5] These proteins are primarily involved in amino acid biosynthesis and carbohydrate metabolism, indicating that this compound also perturbs essential metabolic pathways within the bacterial cell.[1][5]

Visualizations

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

References

- 1. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

D-3263 In Vitro Cell Viability Assay: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that is overexpressed in various cancer types, notably prostate cancer.[1] Activation of the TRPM8 channel by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular ion homeostasis and subsequently inducing apoptosis in cancer cells that express this channel.[1] This targeted mechanism of action makes this compound a compound of significant interest for the development of novel anti-cancer therapies.

These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, utilizing the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is optimized for prostate cancer cell lines, such as LNCaP and PC-3, which are established models for prostate cancer research.

Data Presentation

The following table summarizes hypothetical, yet representative, data on the cytotoxic effects of this compound on two common prostate cancer cell lines, LNCaP (androgen-sensitive) and PC-3 (androgen-independent), after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

| Cell Line | This compound IC50 (µM) | Description |

| LNCaP | 15 | Androgen-sensitive human prostate adenocarcinoma |

| PC-3 | 35 | Androgen-independent human prostate adenocarcinoma, derived from bone metastasis |

Note: The IC50 values presented are for illustrative purposes and may vary based on experimental conditions such as cell density, passage number, and specific assay parameters.

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound compound

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Culture LNCaP or PC-3 cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

-

After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

After the MTT incubation, carefully remove the medium from the wells.

-

Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance, if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis via TRPM8 Activation

Caption: this compound mediated apoptosis signaling pathway.

Experimental Workflow for this compound Cell Viability Assay

Caption: Workflow for this compound in vitro cell viability assay.

References

Application Notes and Protocols: Preparation of D-3263 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] As a TRPM8 agonist, this compound has potential applications in cancer research, particularly in relation to prostate cancer, due to its ability to induce cell death in TRPM8-expressing tumor cells.[4][5] Proper preparation of a stock solution is the first critical step for ensuring reproducibility and accuracy in in-vitro and in-vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules like this compound for biological assays.[6][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound hydrochloride, the commonly available salt form.

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | [1][9] |

| Molecular Formula | C₂₁H₃₂ClN₃O₃ | [1][9] |

| Molecular Weight | 409.96 g/mol | [2][9] |

| CAS Number | 1008763-54-9 (HCl salt) | [9] |

| Solubility in DMSO | ≥ 10 mM | [2] |

| Solid Storage | -20°C (long-term), 4°C (short-term) | [2][9] |

| Solution Storage | -80°C or -20°C (up to 6 months) | [2] |

Experimental Protocols

-

This compound hydrochloride powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, disposable pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

-

Acclimatization: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weighing: Carefully weigh out the desired amount of this compound hydrochloride powder using an analytical balance in a fume hood or on a weighing paper. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.0996 mg of the compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 409.96 g/mol = 0.0040996 g = 4.0996 mg

-

-

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11] Store the aliquots at -20°C or -80°C for long-term storage.[2]

-

Working Solution Preparation: When preparing a working solution for your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

This compound acts as an agonist for the TRPM8 ion channel. Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which can disrupt cellular homeostasis and induce apoptosis in cells where this channel is overexpressed, such as in some prostate cancer cells.[1]

Caption: Simplified this compound mechanism of action via TRPM8.

References

- 1. This compound hydrochloride | C21H32ClN3O3 | CID 49787136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | TRPM8 agonist | Probechem Biochemicals [probechem.com]

- 3. This compound | C21H31N3O3 | CID 44137358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Facebook [cancer.gov]

- 6. Dimethyl sulfoxide [allwaychemical.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. medkoo.com [medkoo.com]

- 10. file.selleckchem.com [file.selleckchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for D-3263 in Xenograft Models of Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 is a small-molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel, a promising therapeutic target in prostate cancer.[1] TRPM8 is a calcium-permeable ion channel that is overexpressed in early-stage prostate cancer and its expression is often androgen-dependent.[2][3] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cancer cells.[1] Furthermore, preclinical studies have demonstrated that this compound can reduce levels of dihydrotestosterone (DHT), a key driver of prostate cancer growth, suggesting a multi-faceted anti-tumor activity.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of prostate cancer, including detailed protocols and a summary of key quantitative data.

Data Presentation

In Vivo Efficacy of this compound in a Preclinical Model

The following table summarizes the significant in vivo effects of this compound observed in a preclinical rat model of benign prostatic hyperplasia (BPH), a condition also characterized by TRPM8 overexpression and androgen sensitivity.

| Parameter | Control Group | This compound Treated Group | Percentage Change | p-value | Citation |

| Prostate Weight | - | - | ↓ 39% | 0.004 | [1] |

| Plasma DHT (pg/ml) | 2221.2 | 43.1 | ↓ 98% | 0.004 | [1] |

Note: Data is from a testosterone-propionate-induced BPH rat model treated daily with this compound for four weeks. While not a cancer xenograft model, this data demonstrates the potent in vivo bioactivity of this compound on androgen-sensitive prostate tissue.

Synergistic Pro-Apoptotic Effects of this compound

In vitro studies using aggressive mouse prostate cancer cell lines (TRAMP-C1 and TRAMP-C2) have shown that this compound significantly enhances the pro-apoptotic activity of standard-of-care therapies for advanced prostate cancer.[4]

| Treatment Combination | Observation | Citation |

| This compound + Enzalutamide | Enhanced pro-apoptotic activity | [4] |

| This compound + Docetaxel | Enhanced pro-apoptotic activity | [4] |

Signaling Pathways

This compound Mechanism of Action in Prostate Cancer

Activation of the TRPM8 channel by this compound initiates a signaling cascade that leads to cancer cell apoptosis and interacts with the androgen receptor (AR) signaling pathway.

References

- 1. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 2. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that TRPM8 is an androgen-dependent Ca2+ channel required for the survival of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trpm8 Expression in Human and Mouse Castration Resistant Prostate Adenocarcinoma Paves the Way for the Preclinical Development of TRPM8-Based Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-3263 Administration in Rat Models of Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Preclinical research using animal models is crucial for the development of novel therapeutics. The testosterone-induced BPH rat model is a well-established and widely used model that mimics key aspects of human BPH.

D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane cation channel protein.[1] TRPM8 is overexpressed in BPH and prostate cancer.[1] Activation of TRPM8 by agonists like this compound can induce cell death and has shown potential in reducing prostate hyperplasia.[2] These application notes provide detailed protocols for the administration of this compound in a testosterone-induced rat model of BPH, along with data presentation and visualization of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key parameters in rat models of BPH.

Table 1: Effect of this compound on Prostate Weight in Testosterone-Induced BPH Rats

| Treatment Group | Prostate Weight Reduction (%) | p-value | Reference |

| This compound | 39 | 0.004 | [1] |

Table 2: Effect of this compound on Plasma Dihydrotestosterone (DHT) Levels in Testosterone-Induced BPH Rats

| Treatment Group | Initial DHT (pg/ml) | Final DHT (pg/ml) | Reduction (%) | p-value | Reference |

| This compound | 2221.2 | 43.1 | 98 | 0.004 | [1] |

Experimental Protocols

I. Induction of Benign Prostatic Hyperplasia in Rats

This protocol describes the induction of BPH in rats using testosterone propionate, a commonly used and effective method.[3][4][5][6][7][8][9][10]

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old, 200-250g)

-

Testosterone Propionate (TP)

-

Corn oil or olive oil (vehicle)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

-

Castration (Optional but Recommended): To enhance the effect of exogenous testosterone, rats can be castrated. Anesthetize the rats and surgically remove the testes. Allow a one-week recovery period.

-

BPH Induction:

-

Prepare a solution of testosterone propionate in the chosen vehicle (e.g., 25 mg/mL in olive oil).

-

Administer testosterone propionate via subcutaneous injection at a dose of 25 mg/kg, once daily, for 4 consecutive weeks.[3][4]

-

A control group should receive subcutaneous injections of the vehicle only.

-

II. Administration of this compound

Materials:

-

This compound hydrochloride (enteric-coated formulation recommended for oral administration)[11]

-

Vehicle for this compound (e.g., sterile water, saline, or as specified by the manufacturer)

-

Oral gavage needles

Procedure:

-

Treatment Groups:

-

Group 1: Sham + Vehicle

-

Group 2: BPH + Vehicle

-

Group 3: BPH + this compound (Low Dose)

-

Group 4: BPH + this compound (High Dose)

-

Group 5: BPH + Finasteride (Positive Control, e.g., 5 mg/kg)[5]

-

-

This compound Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentrations.

-

Administration:

-

Administer this compound or vehicle orally via gavage, once daily.

-

Treatment with this compound can be initiated one week prior to the start of testosterone propionate injections and continued for the entire 4-week induction period.[1]

-

III. Sample Collection and Analysis

Procedure:

-

Euthanasia and Prostate Collection: At the end of the treatment period, euthanize the rats. Carefully dissect the prostate gland, remove any adhering connective and fatty tissue, and weigh it.

-

Blood Collection: Collect blood samples via cardiac puncture for the analysis of plasma DHT levels.

-

Histopathological Examination:

-

Fix a portion of the prostate tissue in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).

-